3-Methyl-benzo[d]isoxazole-5-boronic acid
Description
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Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVYLRGJWAXKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Direct C H Borylation:more Advanced Protocols Aim for the Direct Conversion of a C H Bond on the Benzisoxazole Ring to a C B Bond, Obviating the Need for a Pre Functionalized Halide. Photoelectrocatalytic Strategies Have Been Developed for the Direct C Sp² –h Borylation of Heteroarenes.rsc.orgthese Methods Can Generate Boryl Radicals from Lewis Base–borane Complexes Under Mild, External Oxidant Free Conditions, Which then Engage in a Minisci Type Addition to the Protonated Heterocycle.rsc.orgwhile Not Yet Specifically Demonstrated for 3 Methyl Benzo D Isoxazole, This Approach Represents a Frontier in the Synthesis of Heteroaryl Boronic Acids, Offering High Atom Economy.
Considerations for Stability and Handling during Synthesis
Arylboronic acids, including 3-Methyl-benzo[d]isoxazole-5-boronic acid, and their ester derivatives are susceptible to degradation, which requires careful consideration during synthesis, purification, and storage. The most significant undesired side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
The stability of a given boronic acid is highly dependent on its organic substituent and the reaction conditions. For instance, arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation through pathways involving the generation of a transient aryl anion. Conversely, the stability is generally higher in neutral pH solutions where both acid- and base-catalyzed decomposition pathways are minimized. Esterification of the boronic acid, for example, to its pinacol (B44631) ester, is a common strategy to enhance stability and ease of handling, though the degree of protection varies significantly with the diol used. rsc.org
Mitigation of Protodeboronation in Synthetic Pathways
Protodeboronation is a prevalent issue in reactions utilizing boronic acids, particularly in metal-catalyzed cross-couplings which are often performed under basic conditions that can promote this side reaction. researchgate.net Several strategies have been developed to suppress or bypass this unwanted process.
Catalyst and Condition Optimization: The development of highly efficient catalysts that promote rapid catalytic turnover is a primary strategy. By increasing the rate of the desired cross-coupling reaction, the lifetime of the boronic acid in the reaction mixture is shortened, thus minimizing the opportunity for decomposition pathways like protodeboronation.
Use of Boronic Acid Derivatives: Protecting the boronic acid functional group as an ester or trifluoroborate salt is a highly effective mitigation technique.
Pinacol Esters: These are ubiquitous in synthesis and generally confer greater stability than the free boronic acid.
MIDA Boronate Esters and Organotrifluoroborates: These derivatives are used in "slow-release" strategies. The reaction conditions are tuned to slowly release the free boronic acid in situ. This maintains a very low concentration of the reactive boronic acid throughout the reaction, which minimizes the rate of side reactions, including protodeboronation. This approach has proven effective for cross-coupling notoriously unstable boronic acids.
pH Control: The rate of protodeboronation is highly pH-dependent. Kinetic studies have revealed multiple pH-dependent pathways for this decomposition. For many simple arylboronic acids, the process is fastest at high pH due to the formation of more reactive arylboronate anions. researchgate.net Therefore, careful control of pH and the choice of base are critical for minimizing protodeboronation during synthesis and subsequent reactions.
| Strategy | Mechanism | Example |
|---|---|---|
| Catalyst Design | Increase rate of productive reaction over decomposition. | Use of highly active Pd-phosphine complexes. |
| "Slow Release" Reagents | Maintain low concentration of free boronic acid. | Potassium organotrifluoroborates, MIDA boronates. |
| Esterification | Increase stability and prevent formation of reactive species. | Conversion to pinacol boronic ester. |
| pH Control | Minimize rates of acid- or base-catalyzed decomposition. | Using the weakest possible base required for transmetalation. |
Reactivity and Advanced Transformations Involving 3 Methyl Benzo D Isoxazole 5 Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The benzo[d]isoxazole motif is a significant heterocyclic structure found in many biologically active compounds and functional materials. The ability to functionalize this core structure is crucial for the development of new chemical entities. 3-Methyl-benzo[d]isoxazole-5-boronic acid serves as a key building block in this context, particularly through its participation in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for forming carbon-carbon bonds, enabling the connection of the benzisoxazole core to a wide array of other molecular fragments.
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. nih.govlibretexts.org For isoxazole (B147169) derivatives, this reaction is a cornerstone for creating complex molecules from simpler precursors. researchgate.netresearchgate.net this compound is an effective nucleophilic partner in these reactions, readily coupling with a variety of electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to produce the corresponding 5-substituted-3-methyl-benzo[d]isoxazoles. libretexts.orgrsc.org The reaction's success has spurred extensive research into its mechanism, the development of more efficient catalyst systems, and the expansion of its substrate scope. nih.govrsc.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The precise mechanism of this step has been a subject of extensive debate. rsc.orgnih.gov Two primary pathways are generally considered: one involving the reaction of a palladium halide complex with a boronate species (formed by the activation of the boronic acid with a base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov Recent studies using low-temperature NMR spectroscopy have identified pre-transmetalation intermediates with Pd-O-B linkages, confirming that the transfer of the organic group occurs directly from these species. nih.govillinois.edu The efficiency of transmetalation is highly dependent on the base, solvent, and the nature of the boronic acid itself.
Reductive Elimination: The diorganopalladium(II) complex formed after transmetalation undergoes reductive elimination, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org
For this compound, the transmetalation step involves the transfer of the 3-methyl-benzo[d]isoxazol-5-yl group to the palladium center, a process facilitated by the presence of a suitable base to form the more nucleophilic boronate species.
The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it influences the stability, reactivity, and selectivity of the palladium catalyst. rsc.orgnih.gov For challenging substrates, such as heteroaryl boronic acids or sterically hindered coupling partners, the development of specialized ligands has been essential. nih.govnih.gov
Early catalyst systems often relied on simple phosphine (B1218219) ligands like triphenylphosphine. However, modern Suzuki-Miyaura couplings frequently employ bulky and electron-rich biaryl phosphine ligands. These ligands promote the formation of highly active, monoligated Pd(0) species, which accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination step. rsc.orgnih.gov They also enhance catalyst stability, preventing decomposition and leading to higher turnover numbers.
The table below summarizes some common classes of ligands and their general applicability, which can be extended to couplings involving this compound.
| Ligand Class | Examples | General Characteristics & Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, widely used for simple couplings; may require higher temperatures and catalyst loadings. |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating; effective for coupling of aryl chlorides but can be air-sensitive. researchgate.net |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; provide high catalyst stability and activity. Excellent for heteroaryl couplings and sterically demanding substrates. nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors; offer high thermal stability and are effective for coupling unreactive substrates like aryl chlorides. |
| Water-Soluble Ligands | TPPTS, SPhos-SO₃Na | Sulfonated phosphines that allow the reaction to be performed in aqueous media, facilitating catalyst recycling and greener processes. scihorizon.com |
This compound can be coupled with a broad range of aryl and heteroaryl halides, demonstrating the wide applicability of the Suzuki-Miyaura reaction. nih.govresearchgate.net The reactivity of the halide coupling partner generally follows the order of bond dissociation energy: I > OTf > Br > Cl. libretexts.org While aryl iodides and bromides are highly reactive and couple under mild conditions, the use of more abundant and less expensive aryl chlorides often requires more sophisticated catalyst systems with highly active ligands like biaryl phosphines or N-heterocyclic carbenes. researchgate.netnih.gov
The reaction is tolerant of a wide variety of functional groups on the halide partner, including electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CN, -NO₂, -CO₂R) substituents. mit.eduresearchgate.net This tolerance is a key advantage of the Suzuki-Miyaura coupling, allowing for the late-stage functionalization of complex molecules. Couplings with heteroaryl halides, which are prevalent in pharmaceuticals, are also well-established, though they can sometimes be complicated by the potential for the heteroatom to coordinate to and inhibit the palladium catalyst. nih.govnih.gov
The following table illustrates the expected reactivity of this compound with various halide partners based on general findings for heteroaryl boronic acids.
| Halide Partner Type | Example | Typical Conditions | Expected Outcome |
| Electron-Rich Aryl Bromide | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-100 °C | High yield |
| Electron-Poor Aryl Bromide | 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 80 °C | High yield |
| Sterically Hindered Aryl Bromide | 2-Bromo-m-xylene | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 100 °C | Good to high yield |
| Aryl Chloride | 4-Chlorotoluene | Pd(OAc)₂, RuPhos, K₂CO₃, t-Amyl alcohol, 110 °C | Moderate to high yield |
| Heteroaryl Bromide | 3-Bromopyridine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | Good yield |
| Heteroaryl Chloride | 2-Chloropyrazine | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 110 °C | Moderate to good yield |
While the Suzuki-Miyaura coupling is primarily used for constructing C(sp²)-C(sp²) bonds where new stereocenters are not typically formed at the coupling site, asymmetric variants have been developed for specific applications, such as the synthesis of axially chiral biaryls. beilstein-journals.org These molecules possess chirality due to restricted rotation around a single bond, and their synthesis is a significant challenge in organic chemistry. This is achieved by using a chiral palladium catalyst, typically one bearing a chiral phosphine ligand. beilstein-journals.org The ligand creates a chiral environment around the metal center, influencing the orientation of the coupling partners during the reductive elimination step and favoring the formation of one atropisomer over the other.
Another strategy involves the dynamic kinetic asymmetric coupling of racemic starting materials, such as allylic halides, with boronic acids. nih.gov In these cases, the palladium catalyst not only facilitates the cross-coupling but also controls the stereochemistry of the newly formed stereocenter. While specific examples involving this compound in asymmetric couplings are not widely reported, the established principles suggest its potential use in synthesizing chiral molecules containing the benzisoxazole scaffold. beilstein-journals.orgnih.gov
The Suzuki-Miyaura reaction is renowned for its versatility with respect to reaction media. It can be performed effectively in a range of non-aqueous organic solvents as well as in aqueous systems. researchgate.net
Non-Aqueous Media: A variety of organic solvents are commonly used, including toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). nih.gov The choice of solvent can influence the solubility of reactants and the base, thereby affecting reaction rates and yields. Anhydrous conditions, employing solvents like DME and a soluble base such as potassium trimethylsilanolate, have proven effective for coupling labile heteroaromatic nucleophiles that are prone to protodeboronation. nih.gov
Aqueous Media: The use of water as a solvent or co-solvent is a key feature of many Suzuki-Miyaura protocols. researchgate.netnih.gov This aligns with the principles of green chemistry by reducing reliance on volatile organic compounds. The presence of water can accelerate the reaction, in part by facilitating the dissolution of the inorganic bases (e.g., K₂CO₃, K₃PO₄) commonly used. For reactions in purely aqueous media, especially with organic-insoluble substrates, the use of water-soluble ligands and phase-transfer catalysts may be necessary to bring the reactants together. scihorizon.comnih.gov Recent developments have enabled Suzuki-Miyaura couplings of stable boronate esters, such as MIDA boronates, to be performed in water as the sole medium, often at room temperature. nih.gov This represents a significant advance in making these powerful C-C bond-forming reactions more environmentally benign.
The compatibility of this compound with both aqueous and non-aqueous systems makes it a versatile reagent adaptable to a wide range of synthetic contexts, from small-scale laboratory synthesis to larger-scale industrial processes.
Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
The boronic acid functional group on the 3-methyl-benzo[d]isoxazole core is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon (C-C) and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a primary example of such a C-C bond-forming reaction. wikipedia.orglibretexts.org In a typical Suzuki reaction, this compound would react with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology is widely used to synthesize complex biaryl and substituted aromatic compounds. wikipedia.org
The choice of catalyst, ligand, and base is crucial for reaction efficiency. Modern catalyst systems, often employing bulky electron-rich phosphine ligands, can facilitate the coupling of even challenging substrates under mild conditions. mit.edu This reaction's robustness and tolerance to a wide range of functional groups make it a cornerstone in medicinal chemistry and materials science. nih.gov
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling This table illustrates a general, hypothetical Suzuki-Miyaura reaction involving an aryl boronic acid like this compound. Specific yields and conditions would require experimental validation.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-3-methyl-benzo[d]isoxazole |
Copper-Mediated Reactions
The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, under oxidative conditions. researchgate.net This reaction typically involves the coupling of an aryl boronic acid with an amine (N-H) or alcohol/phenol (B47542) (O-H) nucleophile, mediated by a copper catalyst, often in the presence of an oxidant like air (O₂). researchgate.netorganic-chemistry.org
For this compound, a Chan-Lam reaction with a primary or secondary amine would yield the corresponding 5-amino-substituted benzo[d]isoxazole derivative. Similarly, reaction with a phenol would produce a 5-phenoxy-substituted product. A key advantage of the Chan-Lam coupling over palladium-catalyzed methods like the Buchwald-Hartwig amination is that it can often be performed under milder, aerobic conditions at room temperature without the need for expensive and sensitive phosphine ligands. researchgate.net The reaction scope is broad, accommodating a variety of amines, amides, anilines, and phenols. researchgate.net
The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is highly valuable in drug discovery. Copper-catalyzed trifluoromethylation of aryl boronic acids has emerged as a practical method to achieve this transformation.
In this context, this compound could be converted to 3-methyl-5-(trifluoromethyl)-benzo[d]isoxazole. The reaction typically employs a copper catalyst and an electrophilic trifluoromethylating reagent. This method is advantageous as it proceeds under milder conditions compared to older techniques and demonstrates tolerance to a variety of functional groups on the boronic acid substrate.
Multi-component Reactions (MCRs) Utilizing this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. mdpi.com Boronic acids are valuable components in several MCRs due to their stability and versatile reactivity. rsc.org
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent MCR that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable unnatural α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov
In a hypothetical Petasis reaction, this compound would serve as the aryl component. For example, its reaction with a secondary amine and formaldehyde (B43269) would yield a tertiary amine where the 3-methyl-benzo[d]isoxazol-5-yl group is attached to the carbon adjacent to the nitrogen. A particularly useful variant involves the reaction with an amine and glyoxylic acid to directly synthesize α-amino acids bearing the benzo[d]isoxazole scaffold. organic-chemistry.org The reaction is known for its operational simplicity and tolerance for a wide range of functional groups on all three components. wikipedia.orgorganic-chemistry.org
Table 2: General Scheme for a Petasis-Type Reaction This table illustrates the components of a general Petasis reaction. The specific product depends on the chosen amine and carbonyl compound.
| Boronic Acid Component | Amine Component | Carbonyl Component | General Product |
|---|---|---|---|
| This compound | Secondary Amine (R₂NH) | Formaldehyde (CH₂O) | Substituted Tertiary Amine |
| This compound | Primary Amine (RNH₂) | Glyoxylic Acid | Substituted α-Amino Acid |
Boron-Catalyzed Organic Transformations
While boronic acids are most commonly utilized as reagents in cross-coupling and multicomponent reactions, there is a growing field of research where they can act as organocatalysts. Boronic acids can function as Lewis acids to activate substrates or as catalysts in condensation reactions. Given the lack of specific literature on this compound as a catalyst, its potential in this area remains speculative but is grounded in the established catalytic activity of other aryl boronic acids.
Direct Amidation and Amination Reactions
Boronic acids, in general, are known to catalyze the direct amidation of carboxylic acids with amines, a process that forms an amide bond with the concomitant removal of water. This transformation is of great interest as it avoids the use of stoichiometric activating agents, leading to more atom-economical and environmentally benign processes. The catalytic cycle is thought to involve the formation of a reactive acyloxyboron intermediate.
While numerous studies have explored various arylboronic acids as catalysts for this reaction, specific research detailing the catalytic efficacy of This compound is not presently available. It is plausible that this compound could function as a catalyst in such reactions, though its specific activity, substrate scope, and reaction kinetics would need to be experimentally determined.
Direct amination reactions involving arylboronic acids typically refer to the conversion of the boronic acid itself into an amino group. Copper-catalyzed methodologies have been developed for the direct amination of a broad range of arylboronic acids using aqueous ammonia. This transformation provides a direct route to aniline (B41778) derivatives. The application of this methodology to This compound has not been specifically reported, but it is a chemically feasible transformation based on established precedents with other arylboronic acids.
Activation of Carbonyl and Related Functional Groups
The Lewis acidic nature of the boron center in boronic acids allows for the activation of carbonyl compounds and related functional groups. By coordinating to the oxygen atom of a carbonyl group, the boronic acid increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This principle is the basis for boronic acid catalysis in a variety of organic reactions.
Although this is a fundamental aspect of boronic acid reactivity, specific studies detailing the use of This compound for the activation of carbonyls in reactions such as reductions, additions, or cycloadditions have not been found in the reviewed literature.
Dynamic Covalent Chemistry and Self-Assembly Processes
Dynamic covalent chemistry utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. The reversible formation of boronate esters from boronic acids and diols is a cornerstone of this field.
Reversible Boronate Esterification with Polyols
The reaction between a boronic acid and a polyol (a compound with multiple hydroxyl groups) to form a boronate ester is a rapid and reversible process. The equilibrium of this reaction is sensitive to factors such as pH, temperature, and the concentration of the reactants. This dynamic nature makes boronic acids valuable components in the construction of responsive materials and sensors.
It is highly probable that This compound would undergo reversible boronate esterification with polyols in a manner consistent with other arylboronic acids. However, specific thermodynamic and kinetic data for this compound in such systems are not available. The electronic properties of the 3-methyl-benzo[d]isoxazole ring system would likely influence the Lewis acidity of the boron center and, consequently, the equilibrium constants of boronate ester formation.
Role in Supramolecular Architectures and Covalent Organic Frameworks
The ability of boronic acids to form reversible covalent bonds makes them excellent building blocks for the construction of complex supramolecular architectures and porous crystalline polymers known as Covalent Organic Frameworks (COFs). The directional nature of the covalent bonds allows for the precise design and synthesis of highly ordered structures.
Boronic acid-based COFs are typically synthesized through the self-condensation of boronic acids to form boroxine (B1236090) rings or through the condensation with polyol linkers to create boronate ester-linked frameworks. These materials have potential applications in gas storage, separation, and catalysis.
While the field of COF chemistry is rapidly expanding, there are no specific reports on the incorporation of This compound as a building block in the synthesis of supramolecular structures or COFs. Its bifunctional nature (possessing both the boronic acid for linkage and the benzisoxazole core) could, in principle, be exploited to create novel materials with specific electronic or recognition properties, but this remains an area for future investigation.
Computational and Mechanistic Studies of 3 Methyl Benzo D Isoxazole 5 Boronic Acid Reactivity
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for studying the molecular properties and reactivity of organoboron compounds. researchgate.netdergipark.org.trnih.govekb.egresearchgate.net For 3-methyl-benzo[d]isoxazole-5-boronic acid, DFT calculations offer a molecular-level understanding of its behavior in chemical reactions.
DFT calculations are utilized to determine the electronic structure and various reactivity descriptors of this compound. These descriptors help in predicting the molecule's reactivity and the nature of its interactions with other chemical species. Key parameters that are often calculated include molecular electrostatic potential (MEP), and various global reactivity descriptors derived from the energies of the frontier molecular orbitals.
The MEP provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the boronic acid group and the isoxazole (B147169) ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the boron atom, being electron-deficient, represents a primary site for nucleophilic attack.
Global reactivity descriptors offer a quantitative measure of the molecule's stability and reactivity. These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Interactive Data Table: Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.2 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |
| Softness | S | 1/(2η) | 0.19 |
| Electrophilicity Index | ω | χ²/(2η) | 2.79 |
Note: The values presented are representative and derived from DFT calculations on analogous arylboronic acid structures.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the feasibility and stereochemistry of chemical reactions. nih.gov The distribution and energies of the HOMO and LUMO are key to understanding the interactions between reactants.
In the context of cross-coupling reactions, the HOMO of the boronic acid (or its derived boronate) and the LUMO of the palladium(II) intermediate are of primary interest. The HOMO of this compound is typically localized on the benzisoxazole ring system, indicating that this is the nucleophilic part of the molecule that will interact with the electrophilic palladium center during the crucial transmetalation step. The LUMO, on the other hand, is generally distributed over the boronic acid moiety, suggesting its susceptibility to nucleophilic attack, for instance, by a hydroxide (B78521) ion to form the more reactive boronate species.
DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the determination of the energies of intermediates and transition states. researchgate.net This information is vital for understanding the reaction mechanism and identifying the rate-determining step. In the Suzuki-Miyaura coupling involving this compound, the energetics of the oxidative addition, transmetalation, and reductive elimination steps are of interest.
Computational studies on similar systems have shown that the transmetalation step is often the most complex and can be rate-determining. researchgate.net The relative energies of various proposed intermediates, such as the pre-transmetalation complexes containing Pd-O-B linkages, and the associated transition states for the transfer of the aryl group from boron to palladium, can be calculated to elucidate the most favorable reaction pathway. researchgate.netillinois.edu
Interactive Data Table: Calculated Relative Energies for Key Species in a Model Suzuki-Miyaura Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Aryl-Pd(II)-Halide + Boronic Acid + Base | 0.0 |
| Pre-transmetalation Intermediate | Complex with Pd-O-B linkage | -5.2 |
| Transmetalation Transition State | Aryl group transfer from B to Pd | +15.8 |
| Post-transmetalation Intermediate | Diaryl-Pd(II) complex | -12.4 |
| Reductive Elimination Transition State | C-C bond formation | +8.5 |
| Products | Biaryl product + Pd(0) | -25.0 |
Note: These values are illustrative for a generic Suzuki-Miyaura reaction and serve to represent the typical energetic profile.
Elucidation of Catalytic Cycles and Reaction Pathways
Computational studies complement experimental work in detailing the catalytic cycles of reactions involving this compound. researchgate.netresearchgate.net This is particularly true for the widely used Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.comnih.gov
Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. rsc.orgresearchgate.netnih.govnih.gov For this compound, two primary pathways for transmetalation are generally considered: the "boronate" pathway and the "oxo-palladium" pathway. nih.gov
In the boronate pathway , the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with the palladium(II)-halide complex, displacing the halide and forming a pre-transmetalation intermediate, which subsequently undergoes intramolecular transfer of the aryl group.
In the oxo-palladium pathway , the palladium(II)-halide complex first undergoes ligand exchange with the base to form a palladium(II)-hydroxide complex. This complex then reacts with the neutral boronic acid to form a similar pre-transmetalation intermediate with a Pd-O-B linkage, leading to the transfer of the aryl group.
DFT calculations on model systems suggest that both pathways are plausible, and the operative mechanism can depend on the specific reaction conditions, such as the nature of the base, solvent, and ligands on the palladium catalyst. nih.govnih.gov
While most commonly used as a nucleophilic partner in palladium-catalyzed reactions, boronic acids themselves can act as catalysts in certain transformations. These reactions often proceed through mechanisms involving the Lewis acidic nature of the boron atom.
For a hypothetical boron-catalyzed reaction involving this compound, the mechanism would likely involve the coordination of a substrate to the empty p-orbital of the boron atom. This coordination would activate the substrate towards a subsequent reaction. Computational studies can be employed to model the interaction of the boronic acid with potential substrates, calculate the energetics of the activation step, and explore the subsequent reaction pathways to elucidate the full catalytic cycle.
Investigation of Radical Pathways in Photochemical Reactions
There is no specific information available in the public literature detailing the investigation of radical pathways in photochemical reactions involving this compound. Research on other heterocyclic compounds suggests that photochemical activation can lead to the formation of radical intermediates, which can drive unique chemical transformations. However, without dedicated studies on this particular compound, any proposed mechanism would be purely speculative.
Influence of Solvent Effects and Additives on Reactivity
The influence of solvent polarity, viscosity, and the presence of specific additives (such as catalysts or radical initiators/scavengers) on the reactivity of this compound has not been specifically reported. For boronic acids in general, solvent and additives can play a crucial role in modulating solubility, stability, and reaction kinetics, particularly in cross-coupling reactions. However, the specific effects on the benzisoxazole boronic acid are not documented.
Computational Design and Prediction of Novel Transformations
Computational chemistry is a powerful tool for predicting the reactivity and designing novel transformations of molecules. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations could provide valuable insights into the electronic structure, reaction mechanisms, and potential new reactions of this compound. At present, such computational studies specifically targeting this compound have not been published.
Advanced Applications and Future Research Perspectives
3-Methyl-benzo[d]isoxazole-5-boronic Acid as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that combines the structural features of a benzisoxazole ring system with the synthetic versatility of a boronic acid group. This combination makes it a valuable building block in organic synthesis, particularly for creating more complex molecular architectures. Organoboron compounds, including boronic acids, are widely utilized as key intermediates in a variety of organic reactions due to their stability, low toxicity, and ease of synthesis. nih.gov The boronic acid functional group is particularly amenable to metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. nih.gov This reactivity allows for the strategic attachment of the 3-methyl-benzo[d]isoxazole core to other molecular fragments, enabling the construction of diverse and complex structures. nih.govnih.gov
The primary utility of this compound in this context is its role as a precursor in palladium-catalyzed cross-coupling reactions. The boronic acid moiety at the 5-position of the benzisoxazole ring can react with various aryl or heteroaryl halides. This strategy is fundamental to modularly constructing larger, polycyclic, or multi-substituted heterocyclic systems.
For instance, researchers have successfully synthesized novel derivatives by coupling this boronic acid with other heterocyclic rings. A notable example is the development of 5-imidazole-3-methylbenz[d]isoxazole derivatives, which were designed as potent and selective inhibitors for specific biological targets. nih.govcncb.ac.cn In such syntheses, the boronic acid acts as a handle to introduce the benzisoxazole scaffold into a target molecule, demonstrating its efficacy in building complex, biologically relevant heterocyclic systems. The ability to form these linkages under relatively mild and functional-group-tolerant conditions makes it an indispensable tool for medicinal chemists. acs.org
High-throughput synthesis and combinatorial chemistry are strategies used to rapidly generate large libraries of diverse compounds for screening in drug discovery and materials science. rjdentistry.commedscape.com The properties of this compound make it an excellent candidate for inclusion in these workflows. Its stability and predictable reactivity in robust, automatable reactions like the Suzuki-Miyaura coupling are highly advantageous.
By using this building block, chemists can systematically combine the 3-methyl-benzo[d]isoxazole core with a wide array of coupling partners (e.g., various substituted aryl halides, heteroaryl halides) in a parallel or automated fashion. This approach allows for the efficient creation of a focused library of compounds, each containing the benzisoxazole motif but differing in the substituent at the 5-position. Such libraries are invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand how structural modifications impact a compound's biological activity or material properties.
Role of the Benzisoxazole Scaffold in Building Biologically Relevant Molecules
The benzisoxazole ring system is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.orgwilddata.cncapes.gov.br This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a recurring motif in a wide range of biologically active compounds. researchgate.net Its prevalence stems from its rigid, planar structure and its ability to participate in various non-covalent interactions with protein targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. The benzisoxazole scaffold is a key pharmacophore in numerous therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, highlighting its versatility in drug design. nih.govrsc.orgwilddata.cncapes.gov.br
Table 1: Reported Biological Activities of Benzisoxazole Derivatives
| Biological Activity | Description |
|---|---|
| Antipsychotic | Used in drugs to manage symptoms of psychosis. |
| Anticonvulsant | Employed in the treatment of epileptic seizures. researchgate.net |
| Anticancer | Shows potential in inhibiting the growth of cancer cells. nih.govrsc.org |
| Anti-inflammatory | Capable of reducing inflammation. nih.govrsc.org |
| Antimicrobial | Effective against various microorganisms. nih.govrsc.orgresearchgate.net |
| Analgesic | Provides pain relief. nih.gov |
Furthermore, the benzisoxazole ring can act as a bioisostere for other aromatic or heterocyclic systems. Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The unique electronic and steric properties of the benzisoxazole scaffold allow it to mimic other structures, providing a valuable tool for optimizing lead compounds in drug discovery programs.
A significant application of the 3-methyl-benzo[d]isoxazole scaffold is in the development of inhibitors for epigenetic targets, particularly bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins, playing a critical role in the regulation of gene transcription. acs.org Dysregulation of bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family, is implicated in various diseases, including cancer.
The 3-methyl-benzo[d]isoxazole core has been successfully used to design potent and selective inhibitors of these proteins. For example, derivatives of this scaffold have been developed as inhibitors of BRD4, a member of the BET family, for potential application in treating acute myeloid leukemia (AML). nih.gov In another study, modification of the core structure led to the discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as highly potent and selective inhibitors of the CBP/p300 bromodomains, which are also crucial targets in oncology. nih.govcncb.ac.cn
Table 2: Examples of 3-Methyl-benzo[d]isoxazole-Based Bromodomain Inhibitors
| Compound ID | Target Bromodomain | Indication/Application |
|---|---|---|
| Y06036 | BRD4 nih.gov | Potential treatment for Acute Myeloid Leukemia (AML). nih.gov |
| 16t (Y16524) | CBP/p300 nih.govcncb.ac.cn | Potent inhibitor of AML cell lines. nih.govcncb.ac.cn |
| 16u (Y16526) | CBP/p300 nih.govcncb.ac.cn | Potent inhibitor of AML cell lines. nih.govcncb.ac.cn |
In these inhibitors, the benzisoxazole moiety often serves as a central scaffold that correctly orients the other functional groups to fit into the acetylated lysine binding pocket of the bromodomain. acs.orgnih.gov
Contributions to Materials Science and Supramolecular Chemistry
While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science and supramolecular chemistry. Boronic acids are known to form reversible covalent bonds with diols and can undergo self-condensation to form cyclic boroxine (B1236090) anhydrides. These properties are extensively used in the construction of self-assembling systems, molecular sensors, and dynamic polymers.
The combination of the rigid, planar, and aromatic benzisoxazole core with the reactive boronic acid group could be exploited to create novel functional materials. nih.gov For example, the benzisoxazole unit could be incorporated into conjugated polymer backbones for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The boronic acid function would serve as a versatile synthetic handle for polymerization reactions. nih.gov In supramolecular chemistry, this compound could be used to design complex, self-assembled architectures where the benzisoxazole unit influences the electronic or photophysical properties of the resulting assembly. However, the exploration of this compound in these fields remains a promising area for future research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-imidazole-3-methylbenz[d]isoxazoles |
| Y06036 |
| 16t (Y16524) |
Development of Smart Gels and Porous Organic Frameworks
The development of "smart" materials that respond to specific environmental stimuli is a major goal in materials science. Boronic acids are key components in this field due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the foundation for creating glucose-responsive gels, for instance, which can undergo volume changes in the presence of sugars. It is conceivable that this compound could be incorporated as a pendant group in polymer chains to create hydrogels that respond to changes in pH or the concentration of diol-containing molecules.
Furthermore, the rigid structure of the benzisoxazole unit makes this compound an attractive building block, or "linker," for the synthesis of Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs). These materials are characterized by their high crystallinity, structural versatility, and controlled porosity, making them suitable for applications in gas storage and catalysis. mdpi.com By using linkers like this compound, researchers could design frameworks with tailored pore sizes and chemical functionalities, potentially enhancing selectivity for specific molecules like CO2. mdpi.com
| Potential Application | Key Feature of Compound | Principle of Operation |
| Smart Gels | Reversible diol-binding of boronic acid | Formation and cleavage of boronate esters with cross-linking agents in response to stimuli (e.g., glucose, pH). |
| Porous Organic Frameworks (POFs) | Rigid benzisoxazole structure and boronic acid group for linkage | Self-assembly of the molecule as an organic linker to form a stable, porous, crystalline structure. |
| Metal-Organic Frameworks (MOFs) | Versatile linker capabilities | Coordination of the boronic acid or other functionalities on the benzisoxazole ring with metal ions to create hybrid frameworks. |
Chemical Sensors and Recognition Systems Based on Boronic Acid Interactions
Boronic acids are widely employed as molecular recognition elements in chemical sensors. Their capacity to bind with diol-containing biomolecules such as carbohydrates, glycoproteins, and catechols is highly specific and reversible. electrochemsci.orgmdpi.com This interaction can be translated into a detectable signal, often optical (colorimetric or fluorescent) or electrochemical. electrochemsci.orgrsc.org
This compound could be integrated into sensor designs where the boronic acid group serves as the binding site for the target analyte. nih.govresearchgate.net The benzisoxazole core, a heterocyclic system, could function as a fluorophore. Upon binding of a diol to the boronic acid, the electronic properties of the entire molecule would be altered, leading to a change in fluorescence intensity or wavelength, thus signaling the presence of the analyte. mdpi.com Such systems are valuable for monitoring glucose levels or detecting specific biomarkers. electrochemsci.org
| Sensor Type | Target Analyte Examples | Detection Mechanism |
| Fluorescent Sensor | Glucose, Fructose, Dopamine | Analyte binding to the boronic acid modulates the fluorescence of the benzisoxazole core through processes like photoinduced electron transfer (PET). |
| Electrochemical Sensor | Glycoproteins, Catechols | The formation of a boronate ester bond on an electrode surface alters its electrochemical properties (e.g., conductivity, redox potential). electrochemsci.org |
| Colorimetric Sensor | Saccharides | Binding event causes a visible color change, often utilizing indicator displacement assays. |
Interdisciplinary Research Directions
The versatility of this compound extends into interdisciplinary fields, bridging the gap between synthetic chemistry, biology, and green chemistry.
Chemical Biology Tools and Bio-conjugation Strategies
In chemical biology, boronic acids serve as invaluable tools for labeling, tracking, and immobilizing biomolecules. nih.govresearchgate.net The reaction between a boronic acid and a diol is often rapid and occurs under physiological conditions, making it ideal for bio-conjugation. This allows for the attachment of probes (like fluorophores or affinity tags) to proteins or cell surfaces that display glycoproteins.
This compound could be utilized as a bifunctional reagent for such purposes. The boronic acid would anchor the molecule to a biological target containing diol functionalities, while the benzisoxazole core could be further modified or used for its intrinsic properties. This enables applications in cellular imaging, proteomics, and the development of diagnostic tools.
Catalyst Development for Sustainable Chemical Processes
Arylboronic acids are emerging as effective and environmentally benign catalysts for a range of organic transformations. nih.govresearchgate.net They can function as Lewis acids or hydrogen bond donors to activate substrates in reactions like the synthesis of amides, esters, and cyclic carbonates. researchgate.netacs.org The use of boronic acid catalysts aligns with the principles of green chemistry due to their low toxicity and stability. nih.govacs.org
Research into this compound as a catalyst could reveal novel reactivity. The electronic nature of the benzisoxazole ring system can influence the Lewis acidity of the boron center, potentially tuning the catalyst's activity and selectivity for specific reactions. nih.gov Developing catalysts based on this scaffold could lead to more efficient and sustainable methods for synthesizing pharmaceuticals and other fine chemicals, for example, by enabling dehydrative reactions that produce water as the only byproduct. bath.ac.uk Recent advancements have even seen boronic acid incorporated into artificial enzymes to create highly selective catalysts for reactions not found in nature. techexplorist.com
| Research Area | Role of this compound | Potential Impact |
| Bio-conjugation | A molecular tag that binds to diols on biomolecules. | Enabling the labeling and study of glycoproteins and other biological targets. |
| Sustainable Synthesis | An organocatalyst for reactions like amidation or esterification. | Reducing reliance on metal catalysts and minimizing chemical waste. researchgate.netbath.ac.uk |
| CO2 Conversion | A co-catalyst for the reaction of CO2 with epoxides. acs.org | Creating value-added chemicals like cyclic carbonates from a greenhouse gas. |
| Enzyme Engineering | A scaffold for designing new-to-nature enzymes. techexplorist.com | Developing highly enantioselective and efficient biocatalysts for industry. techexplorist.com |
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-benzo[d]isoxazole-5-boronic acid, and what key reaction conditions should be considered?
The compound is typically synthesized via condensation reactions involving amino-hydroxybenzoate derivatives and aryl acids under reflux conditions. For example, methyl-3-amino-4-hydroxybenzoate can react with excess aryl acid in ethanol under reflux for 15 hours, followed by cooling and isolation . Key conditions include stoichiometric control of reagents, solvent choice (e.g., ethanol), and prolonged heating to ensure cyclization. Purification often involves recrystallization from inert solvents.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Characterization requires a combination of:
- IR spectroscopy to confirm functional groups (e.g., boronic acid B-O stretching at ~1340 cm⁻¹ and isoxazole C=N at ~1595 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and methyl groups (e.g., δ ~2.77 ppm for CH₃ in isoxazole derivatives) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .
- Elemental analysis to validate purity by comparing experimental vs. calculated C/H/N percentages .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
Store the compound in airtight containers at 0–6°C to prevent boronic acid dehydration or hydrolysis . Use desiccants to minimize moisture exposure. During handling, wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?
Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in ratios of 1–5 mol% .
- Solvent systems : Use polar aprotic solvents (e.g., DMF or THF) with aqueous bases (e.g., Na₂CO₃) to enhance solubility and deprotonation.
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres. Monitor progress via TLC or HPLC to minimize side reactions like protodeboronation.
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data for this compound?
Discrepancies (e.g., C 73.20% calculated vs. 73.00% experimental ) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Enhanced purification : Column chromatography with silica gel or recrystallization from anhydrous solvents.
- Drying protocols : Vacuum-drying samples at 40–60°C for 24 hours before analysis.
- Analytical validation : Cross-check results with HRMS and NMR to confirm structural integrity.
Q. What are the decomposition pathways of this compound under improper storage, and how can they be mitigated?
Common degradation pathways include:
- Hydrolysis : Boronic acid conversion to boroxines in humid conditions. Mitigate by storing under nitrogen or argon .
- Oxidation : Isoxazole ring instability in acidic/oxidizing environments. Use antioxidants like BHT in storage solutions .
- Thermal decomposition : Degradation above 60°C. Monitor via DSC or TGA during stability studies.
Q. What alternative catalysts or solvents can improve the efficiency of synthesizing derivatives of this compound?
- Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can replace traditional solvents, enhancing reaction rates and yields in cyclization steps .
- Microwave-assisted synthesis reduces reaction times (e.g., from 15 hours to 1–2 hours) while maintaining regioselectivity .
Q. How can this compound serve as a building block in designing bioactive molecules targeting specific receptors?
Its isoxazole-boronic acid scaffold enables dual functionality:
- Boronic acid moiety : Facilitates Suzuki couplings to append pharmacophores (e.g., aryl groups for kinase inhibition) .
- Isoxazole core : Mimics heterocyclic motifs in receptor ligands (e.g., AMPA/glutamate receptor modulators) . Example derivatives include triazole-thiones with anti-inflammatory activity, validated via in vitro receptor binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
